Methyl 3-(4-aminophenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

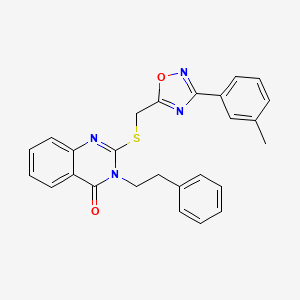

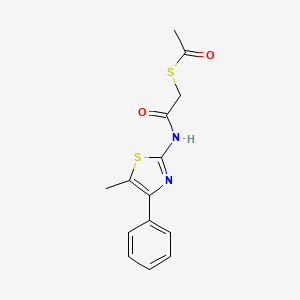

“Methyl 3-(4-aminophenoxy)propanoate” is a chemical compound with the empirical formula C10H13NO3 . It is a derivative of tyrosine . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-aminophenoxy)propanoate” can be represented by the SMILES string O=C(OC)CCOC1=CC=C(C=C1)N . The molecular weight of the compound is 195.22 .Physical And Chemical Properties Analysis

“Methyl 3-(4-aminophenoxy)propanoate” is a solid at room temperature . Its empirical formula is C10H13NO3, and it has a molecular weight of 195.22 .Scientific Research Applications

Herbicidal Activity and Plant Physiology

One of the applications of similar compounds, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (a related chemical structure), is in agriculture as selective herbicides. These compounds inhibit plant growth by acting as auxin antagonists, affecting the elongation of oat and wheat coleoptile segments. This suggests potential utility in controlling weed species without harming crops, indicating a research avenue for Methyl 3-(4-aminophenoxy)propanoate in plant physiology and agricultural chemistry (Shimabukuro et al., 1978).

Antimicrobial and Anti-inflammatory Applications

Compounds structurally related to Methyl 3-(4-aminophenoxy)propanoate have demonstrated antimicrobial and anti-inflammatory activities. For instance, derivatives of phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv., which share a structural resemblance, showed modest inhibitory activities against certain microbial strains and LPS-induced NO production in macrophage cells. This indicates potential for Methyl 3-(4-aminophenoxy)propanoate to serve as a basis for developing new anti-inflammatory and antimicrobial agents (Xiaolei Ren et al., 2021).

Materials Science and Polymer Chemistry

The synthesis and properties of hyperbranched aromatic polyamide from related compounds underscore the potential application of Methyl 3-(4-aminophenoxy)propanoate in the development of new polymeric materials. These materials are noted for their solubility in various solvents and good thermal properties, suggesting applications in coatings, adhesives, and composite materials (Yang et al., 1999).

Environmental Chemistry

Research into the photodegradation of herbicides highlights the relevance of structural analogs of Methyl 3-(4-aminophenoxy)propanoate in environmental chemistry. The study of how similar compounds interact with organic and inorganic components in aqueous solutions can inform the development of more environmentally friendly herbicides with reduced persistence in ecosystems (Vione et al., 2010).

Safety and Hazards

“Methyl 3-(4-aminophenoxy)propanoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is associated with hazard statements H301, H315, H319, and H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name |

methyl 3-(4-aminophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRTYMRNUWARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminophenoxy)propanoate | |

CAS RN |

130198-72-0 |

Source

|

| Record name | methyl 3-(4-aminophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)